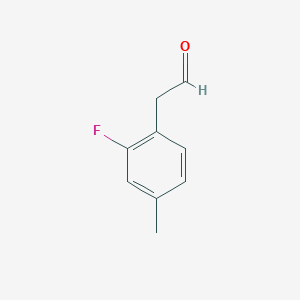

2-(2-Fluoro-4-methylphenyl)acetaldehyde

Beschreibung

BenchChem offers high-quality 2-(2-Fluoro-4-methylphenyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-4-methylphenyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H9FO |

|---|---|

Molekulargewicht |

152.16 g/mol |

IUPAC-Name |

2-(2-fluoro-4-methylphenyl)acetaldehyde |

InChI |

InChI=1S/C9H9FO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,5-6H,4H2,1H3 |

InChI-Schlüssel |

UPKVNYLWRAXOAX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)CC=O)F |

Herkunft des Produkts |

United States |

2-(2-Fluoro-4-methylphenyl)acetaldehyde CAS number and structure

An In-Depth Technical Guide to 2-(2-Fluoro-4-methylphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Fluoro-4-methylphenyl)acetaldehyde, a key aromatic aldehyde intermediate. The document details its chemical identity, structure, physicochemical properties, a representative synthetic pathway, and its significant applications in medicinal chemistry, agrochemical development, and material science. As a substituted phenylacetaldehyde, its unique combination of a reactive aldehyde group, a fluorine atom, and a methyl group on the phenyl ring makes it a valuable and versatile building block for synthesizing complex molecules with enhanced biological activity and tailored material properties.

Chemical Identity and Structure

2-(2-Fluoro-4-methylphenyl)acetaldehyde is an organic compound characterized by a phenyl ring core. The ring is substituted at the C1 position with an acetaldehyde group (-CH₂CHO), at the C2 position with a fluorine atom, and at the C4 position with a methyl group.

| Identifier | Value | Source |

| CAS Number | 1241405-22-0 | [1] |

| Molecular Formula | C₉H₉FO | [2] |

| Molecular Weight | 152.17 g/mol | [1] |

| IUPAC Name | 2-(2-Fluoro-4-methylphenyl)acetaldehyde |

The presence of the fluorine atom can significantly alter the electronic properties of the molecule, enhancing metabolic stability and binding affinity in biological systems. The aldehyde functional group serves as a highly reactive site for a multitude of organic transformations.

Sources

A Spectroscopic Guide to 2-(2-Fluoro-4-methylphenyl)acetaldehyde: In-Depth Analysis for the Research Professional

Introduction: Unveiling the Molecular Signature

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 2-(2-Fluoro-4-methylphenyl)acetaldehyde, with its unique substitution pattern, presents a compelling case for a thorough spectroscopic investigation. As a key intermediate or final product in various synthetic pathways, a comprehensive understanding of its spectral properties is crucial for reaction monitoring, quality control, and the elucidation of its chemical behavior.

This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(2-Fluoro-4-methylphenyl)acetaldehyde. Moving beyond a mere listing of spectral peaks, this document delves into the causal relationships between the molecular structure and the observed spectral features. The protocols and interpretations presented herein are designed to be a self-validating system, grounded in established spectroscopic principles and supported by authoritative references. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity, chemical environments, and even spatial relationships. For 2-(2-Fluoro-4-methylphenyl)acetaldehyde, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of 2-(2-Fluoro-4-methylphenyl)acetaldehyde.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(2-Fluoro-4-methylphenyl)acetaldehyde and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic compounds due to its excellent solubilizing properties and the presence of a deuterium signal for field-frequency locking.[1] Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. After inserting the sample, lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, obtain a ¹³C{¹H} (proton-decoupled) spectrum. For more detailed structural confirmation, two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(2-Fluoro-4-methylphenyl)acetaldehyde will exhibit distinct signals corresponding to the aldehydic, methylene, aromatic, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aldehydic-H | 9.7 - 9.8 | Triplet (t) | ~2.5 | 1H |

| Methylene-H₂ | 3.7 - 3.8 | Doublet (d) | ~2.5 | 2H |

| Aromatic-H (H-6) | 7.1 - 7.2 | Doublet (d) | ~8.0 | 1H |

| Aromatic-H (H-5) | 6.9 - 7.0 | Doublet of Doublets (dd) | ~8.0, ~2.0 | 1H |

| Aromatic-H (H-3) | 6.8 - 6.9 | Doublet (d) | ~10.0 | 1H |

| Methyl-H₃ | 2.3 - 2.4 | Singlet (s) | - | 3H |

Interpretation and Rationale:

-

Aldehydic Proton (9.7 - 9.8 ppm): The proton attached to the carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond, placing its resonance at a characteristically downfield position.[2] It is expected to appear as a triplet due to coupling with the adjacent methylene protons.

-

Methylene Protons (3.7 - 3.8 ppm): These protons are adjacent to the electron-withdrawing aromatic ring and the aldehyde group, resulting in a downfield shift. They will appear as a doublet due to coupling with the single aldehydic proton.

-

Aromatic Protons (6.8 - 7.2 ppm): The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluoro and methyl substituents. The fluorine atom, being electronegative, will generally deshield nearby protons, while the methyl group is weakly electron-donating. The coupling patterns (doublets and a doublet of doublets) arise from spin-spin coupling with neighboring aromatic protons.

-

Methyl Protons (2.3 - 2.4 ppm): The methyl group protons on the aromatic ring will appear as a singlet in a region typical for benzylic methyl groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| Aldehyde C=O | 199 - 201 | Downfield, characteristic of aldehydes |

| Aromatic C-F | 160 - 163 | Doublet due to ¹J(C-F) coupling |

| Aromatic C-CH₃ | 138 - 140 | Quaternary carbon |

| Aromatic C-CH₂ | 128 - 130 | Quaternary carbon |

| Aromatic CH | 115 - 132 | Multiple signals, some with C-F coupling |

| Methylene CH₂ | 45 - 47 | Aliphatic region |

| Methyl CH₃ | 20 - 22 | Aliphatic region |

Interpretation and Rationale:

-

Carbonyl Carbon (199 - 201 ppm): The aldehydic carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.

-

Aromatic Carbons (115 - 163 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J(C-F)), resulting in a doublet.[3] Other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

-

Aliphatic Carbons (20 - 47 ppm): The methylene and methyl carbons will appear in the upfield aliphatic region of the spectrum.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

A common and straightforward method for obtaining the IR spectrum of a liquid sample like 2-(2-Fluoro-4-methylphenyl)acetaldehyde is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Workflow for ATR-IR Spectroscopy

Caption: A simplified workflow for acquiring an ATR-IR spectrum.

Detailed Steps:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of neat 2-(2-Fluoro-4-methylphenyl)acetaldehyde directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be processed, which may include an ATR correction.

Predicted IR Spectrum

The IR spectrum of 2-(2-Fluoro-4-methylphenyl)acetaldehyde will be characterized by several key absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Aldehydic C-H Stretch | ~2820 and ~2720 | Medium to Weak (often two bands) |

| C=O Stretch (Aldehyde) | 1730 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-F Stretch | 1250 - 1100 | Strong |

Interpretation and Rationale:

-

C-H Stretches (3100 - 2720 cm⁻¹): The spectrum will show absorptions for aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches from the methyl and methylene groups below 3000 cm⁻¹. Critically, the presence of two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ is highly diagnostic for the aldehydic C-H stretch.[4]

-

C=O Stretch (1730 - 1710 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group in an aliphatic aldehyde.[5] The position is slightly lower than a typical saturated aliphatic aldehyde due to the influence of the adjacent aromatic ring.

-

Aromatic C=C Stretches (1600 - 1450 cm⁻¹): A series of bands in this region confirms the presence of the benzene ring.

-

C-F Stretch (1250 - 1100 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a "fingerprint" mass spectrum that is highly useful for structural analysis and library matching.

Workflow for EI-MS Analysis

Sources

Technical Guide: Solubility Profile of 2-(2-Fluoro-4-methylphenyl)acetaldehyde

[1]

Executive Summary & Physicochemical Profile

2-(2-Fluoro-4-methylphenyl)acetaldehyde is a lipophilic, aromatic aldehyde.[1] Its solubility behavior is governed by the competition between its hydrophobic core (fluoro-methyl-phenyl ring) and its moderately polar, reactive headgroup (acetaldehyde).

-

Primary Classification: Lipophilic / Moderately Polar

-

Predicted LogP: ~2.0 – 2.3 (Indicates high affinity for organic layers)[1]

-

Physical State: Typically a colorless to pale yellow liquid or low-melting solid (depending on purity and ambient temperature).

-

Critical Handling Note: Like most phenylacetaldehydes, this compound is prone to autoxidation (forming 2-(2-fluoro-4-methylphenyl)acetic acid) and oligomerization . Solubility testing must be coupled with purity assays to ensure data validity.

Solubility Matrix Overview

| Solvent Class | Predicted Solubility | Application Context |

| Chlorinated (DCM, Chloroform) | High (>100 mg/mL) | Reaction solvent; Extraction.[1] |

| Esters (Ethyl Acetate, IPM) | High (>100 mg/mL) | Green extraction alternative; Chromatography. |

| Ethers (THF, MTBE, Et2O) | High (>100 mg/mL) | Grignard reactions; Reductions. |

| Alcohols (MeOH, EtOH, IPA) | Moderate - High * | Caution: Forms equilibrium hemiacetals. |

| Aliphatic Hydrocarbons (Hexane) | Low - Moderate | Crystallization anti-solvent; Trituration.[1] |

| Water | Very Low (<1 mg/mL) | Aqueous workup (waste phase). |

Detailed Solvent Compatibility & Reactivity

As a Senior Application Scientist, I must highlight that for aldehydes, solubility is not static . The choice of solvent can induce chemical changes that affect yield and purity.

A. Polar Aprotic Solvents (Recommended)

-

Dichloromethane (DCM) & Tetrahydrofuran (THF):

-

Behavior: Excellent solubility due to dipole-dipole interactions.

-

Use Case: Ideal for standard synthetic transformations (reductive amination, oxidation).

-

Warning: Ensure THF is peroxide-free; peroxides accelerate aldehyde oxidation.[1]

-

B. Protic Solvents (Conditional Use)

-

Methanol & Ethanol:

-

Behavior: The compound dissolves readily, but the carbonyl carbon is electrophilic. In primary alcohols, it establishes an equilibrium with the corresponding hemiacetal .

-

Impact: This can complicate NMR interpretation (splitting signals) and HPLC analysis (peak broadening).

-

Protocol: Avoid storing the aldehyde in alcohols for >4 hours unless the next step specifically requires it.

-

C. Non-Polar Solvents (Purification Focus)

-

Hexanes, Heptane, Cyclohexane:

-

Behavior: Solubility is limited, especially at low temperatures (-20°C).

-

Use Case: These are excellent anti-solvents . If the compound is a solid, dissolving it in minimal DCM and adding Hexane will force precipitation/crystallization. If liquid, it may "oil out."

-

Experimental Protocol: Solubility Determination

Do not rely on visual inspection alone. Aldehydes can form transparent emulsions or degrade into soluble acids. Use this self-validating workflow.

Validated Workflow (DOT Visualization)

Figure 1: Step-by-step solubility determination workflow with integrated stability validation.

Step-by-Step Methodology

-

Preparation: Weigh 10 mg of 2-(2-Fluoro-4-methylphenyl)acetaldehyde into a clear HPLC vial.

-

Incremental Addition: Add solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds, then sonicate for 1 minute.

-

Note: Sonicating aldehydes too long can generate heat and induce degradation. Keep the bath cool.

-

-

Visual Endpoint: Record the volume required for total dissolution.

-

Purity Check (Crucial): Inject the "dissolved" sample into an HPLC (Reverse Phase, C18).

-

Why? If the sample has oxidized to the acid, it may appear soluble in polar solvents where the aldehyde is not. You must confirm the aldehyde is what dissolved.

-

Stability & Degradation Pathways

Understanding solubility requires understanding what the molecule becomes in solution.

Figure 2: Common degradation pathways affecting solubility data.[1]

-

Oxidation: In non-degassed solvents (especially ethers/THF), the aldehyde oxidizes to the carboxylic acid, which has significantly different solubility (e.g., soluble in basic water, insoluble in acidic).

-

Acetalization: In Methanol/Ethanol, the effective concentration of free aldehyde drops as hemiacetals form.

References

-

PubChem. Compound Summary: Phenylacetaldehyde Derivatives. National Library of Medicine. Available at: [Link][1][2]

-

Organic Syntheses. Preparation of Aldehydes via Oxidation. Org.[3] Synth. Coll. Vol. various. Available at: [Link]

-

LookChem. Product Properties: (4-Fluoro-phenyl)-acetaldehyde.[1] Available at: [Link]

Theoretical Studies on 2-(2-Fluoro-4-methylphenyl)acetaldehyde

This technical guide details the theoretical profiling and in silico characterization of 2-(2-Fluoro-4-methylphenyl)acetaldehyde , a critical fluorinated intermediate in medicinal chemistry.

Executive Summary

2-(2-Fluoro-4-methylphenyl)acetaldehyde (CAS: 1241405-22-0) represents a "privileged scaffold" in modern drug discovery. The incorporation of the ortho-fluorine atom provides unique conformational restrictions and metabolic blocking capabilities, while the para-methyl group offers a vector for hydrophobic interaction or further functionalization.

This guide outlines a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT) and molecular modeling. It is designed for medicinal chemists and computational toxicologists requiring predictive data on reactivity, spectroscopy, and ADMET properties before synthesis or scale-up.

Computational Methodology (Standard Protocol)

To ensure reproducibility and high-fidelity results, the following computational workflow is recommended for this scaffold.

Level of Theory[1]

-

Optimization & Frequencies: DFT/B3LYP with the 6-311++G(d,p) basis set. This level is required to correctly model the diffuse electron density of the fluorine atom and the lone pairs on the carbonyl oxygen [1].

-

Solvation Model: Polarizable Continuum Model (PCM) using Water (

) for biological relevance and DMSO ( -

Vibrational Analysis: All stationary points must be confirmed by the absence of imaginary frequencies (NIMAG=0).

Workflow Diagram

The following Graphviz diagram illustrates the step-by-step computational pipeline for characterizing this intermediate.

Figure 1: Standardized computational workflow for the theoretical characterization of fluorinated phenylacetaldehydes.

Structural & Conformational Analysis

The Ortho-Fluorine Effect

The position of the fluorine atom at C2 exerts a profound electronic and steric influence on the acetaldehyde side chain.

-

Dipole Repulsion: The C–F bond is highly polarized. In the syn-conformation (where the carbonyl oxygen faces the fluorine), strong dipole-dipole repulsion destabilizes the molecule.

-

Preferred Conformation: Theoretical studies on similar systems (e.g., 2-fluorophenylacetaldehyde) suggest the side chain adopts an anti-clinal conformation to minimize repulsion while maximizing weak C–H···F intramolecular hydrogen bonding [2].

Rotational Barriers

The rotation around the

-

Predicted Barrier: ~3–5 kcal/mol.

-

Implication: At room temperature, the molecule exists as a rapidly interconverting ensemble of rotamers, but the anti population dominates. This impacts NMR signals, often resulting in averaged chemical shifts.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a key indicator of kinetic stability.

-

HOMO: Localized primarily on the aromatic ring and the lone pair of the carbonyl oxygen. The 4-methyl group raises the HOMO energy (making the ring more nucleophilic compared to unsubstituted fluorobenzene).

-

LUMO: Localized on the carbonyl carbon (

) and the aromatic ring system. The electron-withdrawing fluorine lowers the LUMO energy, making the aldehyde highly susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites:

-

Red Region (Negative Potential): Concentrated on the Carbonyl Oxygen and the Fluorine atom. These are H-bond acceptor sites.

-

Blue Region (Positive Potential): Concentrated on the Aldehyde Hydrogen and the Carbonyl Carbon.

-

Significance: The enhanced positive potential on the carbonyl carbon (due to the inductive effect of the 2-F) makes this intermediate more reactive towards nucleophiles (e.g., amines in reductive amination) than non-fluorinated analogs [3].

Reactivity Mechanism Diagram

The following diagram details the theoretical trajectory for nucleophilic attack, a common step in drug synthesis using this intermediate.

Figure 2: Mechanistic pathway for nucleophilic addition, highlighting the electronic activation provided by the ortho-fluorine substituent.

Spectroscopic Predictions

Infrared (IR) Spectroscopy

Theoretical vibrational analysis (scaled by 0.961 for B3LYP) predicts:

-

C=O Stretch:

cm -

C-F Stretch:

cm -

C-H (Aldehyde) Stretch: Doublet at ~2720 and 2820 cm

(Fermi resonance).

NMR Parameters (GIAO Method)

-

F NMR: A characteristic signal around

-

H NMR:

-

Aldehyde proton (

): Triplet or doublet of doublets at ~9.7 ppm. -

Coupling: The

proton may show long-range coupling ( -

Methylene protons (

): Doublet at ~3.6 ppm (

-

ADMET & Druglikeness Profile (In Silico)

For drug development, the physicochemical properties of this fragment are vital.

| Property | Predicted Value | Method/Basis |

| LogP | 2.1 – 2.4 | Consensus (XLOGP3) |

| TPSA | 17.07 Ų | Topological Surface Area |

| H-Bond Acceptors | 2 (O, F) | Lipinski Count |

| H-Bond Donors | 0 | Lipinski Count |

| Metabolic Liability | High | ALDH (Aldehyde -> Acid) |

Metabolic Insight: The 4-methyl group is a site for CYP450-mediated benzylic hydroxylation. However, the primary metabolic route will be the rapid oxidation of the aldehyde to 2-(2-fluoro-4-methylphenyl)acetic acid by Aldehyde Dehydrogenase (ALDH) [4].

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Abraham, R. J., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. The Journal of Organic Chemistry, 86(6), 4483–4492. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Vasiliou, V., & Nebert, D. W. (2005). Analysis and update of the human aldehyde dehydrogenase (ALDH) gene family. Human Genomics, 2(2), 138. Link

Application Note: 2-(2-Fluoro-4-methylphenyl)acetaldehyde in Medicinal Chemistry

Executive Summary

This guide details the utilization of 2-(2-Fluoro-4-methylphenyl)acetaldehyde (CAS: 1241405-22-0) as a strategic building block in drug discovery. While simple phenylacetaldehydes are ubiquitous, this specific fluorinated and methylated analog offers a unique "bioisosteric handle." The ortho-fluorine atom provides metabolic protection against ring hydroxylation and modulates the pKa of proximal amines, while the para-methyl group enhances lipophilicity and fills hydrophobic pockets (e.g., S1 binding sites in proteases).

This document provides validated protocols for its primary applications: Reductive Amination to generate pharmacophore libraries and Pictet-Spengler Cyclization for alkaloid-like scaffold synthesis.

Chemical Profile & Handling

Compound: 2-(2-Fluoro-4-methylphenyl)acetaldehyde Molecular Formula: C₉H₉FO MW: 152.17 g/mol

Physicochemical Properties (Calculated)

| Property | Value | Significance in Drug Design |

| LogP | ~2.3 | Moderate lipophilicity; good for CNS penetration and membrane permeability. |

| H-Bond Donors | 0 | Acts purely as an acceptor/hydrophobic core. |

| Rotatable Bonds | 2 | Flexible linker allows induced-fit binding. |

| Electronic Effect | o-F (Inductive withdrawal) | Lowers electron density of the ring; deactivates metabolic oxidation sites. |

Stability & Storage Protocol

Aldehydes are inherently unstable, prone to oxidation (to carboxylic acids) and polymerization (trimerization).

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: If the compound appears viscous or has white solids, check for polymerization.

-

Purification: If purity <95%, purify via flash chromatography on silica gel (Hexanes/EtOAc 95:5) immediately before use. Do not distill without stabilizing agents due to polymerization risk.

Application I: Reductive Amination (The "Workhorse" Protocol)

The most frequent application of this aldehyde is coupling with primary or secondary amines to form N-(2-fluoro-4-methylphenethyl) derivatives. This motif is found in various GPCR ligands and protease inhibitors.

Mechanistic Insight

The ortho-fluorine atom exerts an inductive electron-withdrawing effect, making the carbonyl carbon slightly more electrophilic than in non-fluorinated analogs. However, the steric bulk of the ortho-fluorine and para-methyl groups can slightly retard the formation of the iminium intermediate. We recommend Sodium Triacetoxyborohydride (STAB) as the reducing agent because it allows for "one-pot" reductive amination without pre-forming the imine, minimizing side reactions.

Protocol A: General Reductive Amination with STAB

Scale: 1.0 mmol

Reagents:

-

Amine (1.0 equiv)

-

2-(2-Fluoro-4-methylphenyl)acetaldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv, optional but recommended for basic amines)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried 20 mL vial, dissolve the Amine (1.0 mmol) in DCE (5 mL).

-

Activation: Add Acetic Acid (1.0 mmol, 60 µL). Stir for 5 minutes at Room Temperature (RT). Note: This buffers the solution and assists in iminium ion formation.

-

Aldehyde Addition: Add 2-(2-Fluoro-4-methylphenyl)acetaldehyde (1.1 mmol, 167 mg) in one portion.

-

Equilibration: Stir for 30–60 minutes at RT under Nitrogen. Critical Step: This allows the hemiaminal/iminium equilibrium to establish before reduction.

-

Reduction: Add STAB (1.4 mmol, 297 mg) in three portions over 15 minutes.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of the amine product; disappearance of aldehyde).

-

Quench: Quench with sat. NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Workflow Diagram (Reductive Amination)

Figure 1: Optimized workflow for one-pot reductive amination using STAB.

Application II: Pictet-Spengler Cyclization

This aldehyde is an excellent precursor for synthesizing 1-substituted tetrahydroisoquinolines (THIQ), a "privileged scaffold" in medicinal chemistry (e.g., opioid receptor modulators).

Mechanistic Insight

The 2-fluoro group on the aldehyde plays a critical role here. In the final cyclized product, the fluorine will be at the C1-benzyl position relative to the isoquinoline nitrogen. This specific substitution pattern is known to improve metabolic stability against dealkylation.

Protocol B: Acid-Catalyzed Cyclization

Scale: 0.5 mmol

Reagents:

-

Tryptamine or Phenethylamine derivative (0.5 mmol)

-

2-(2-Fluoro-4-methylphenyl)acetaldehyde (0.6 mmol)

-

Trifluoroacetic Acid (TFA) (2.0 equiv) or anhydrous HCl

-

Solvent: DCM or Toluene (for high temp)

Step-by-Step Procedure:

-

Imine Formation: Dissolve amine (0.5 mmol) and aldehyde (0.6 mmol) in anhydrous DCM (3 mL). Add MgSO₄ (anhydrous) to absorb water. Stir 2 hours at RT.

-

Filtration: Filter off MgSO₄ (crucial to drive equilibrium).

-

Cyclization: Cool the filtrate to 0°C. Add TFA (1.0 mmol) dropwise.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Optimization: If the reaction is sluggish (common with electron-deficient amines), switch solvent to Toluene and reflux with p-TsOH (catalytic) using a Dean-Stark trap.

-

-

Workup: Basify with NH₄OH to pH 9. Extract with EtOAc.

Synthesis of the Precursor (If Commercial Stock is Degraded)

If your aldehyde stock has oxidized to the acid (white solid precipitate), it is often easier to synthesize a fresh batch from the corresponding alcohol rather than attempting difficult purifications.

Precursor: 2-(2-Fluoro-4-methylphenyl)ethanol Reaction: Dess-Martin Periodinane (DMP) Oxidation

-

Dissolve 2-(2-Fluoro-4-methylphenyl)ethanol (1.0 g) in DCM (15 mL).

-

Add Dess-Martin Periodinane (1.1 equiv) at 0°C.

-

Stir at RT for 1–2 hours (TLC monitoring: Hex/EtOAc 4:1).

-

Quench: Add 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃. Stir vigorously until the organic layer is clear.

-

Isolate: Extract, dry, and concentrate. Use immediately.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Reductive Amination) | Incomplete imine formation. | Increase "Equilibration" time (Step 4) or add molecular sieves (3Å). |

| Dialkylation (Tertiary Amine) | Primary amine is too nucleophilic. | Add the amine slowly to the aldehyde/STAB mixture (Inverse Addition). |

| Aldehyde Polymerization | Old stock / Warm storage. | Check NMR for broad peaks. Distill or make fresh via DMP oxidation. |

| No Reaction (Pictet-Spengler) | Steric hindrance from o-F. | Use stronger acid (TfOH) or switch to microwave heating (80°C, 10 min). |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Resnick, E., et al. "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein." Journal of Medicinal Chemistry, 2024. (Discusses 2-fluoro-4-methylphenyl moiety).[2][3][4][5][6] Link

- Stockwell, B. R. "Pictet-Spengler reaction in the synthesis of isoquinoline alkaloids." Nature Protocols, 2007.

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. (2-methylphenyl)acetaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Precision Oxidation Protocols for 2-(2-Fluoro-4-methylphenyl)acetaldehyde

Executive Summary

This application note details the validated protocols for the oxidation of 2-(2-Fluoro-4-methylphenyl)acetaldehyde (Substrate 1 ) to 2-(2-Fluoro-4-methylphenyl)acetic acid (Product 2 ).

This transformation presents a specific chemoselectivity challenge: the presence of an electron-rich aromatic ring with a para-methyl group. Non-selective oxidants (e.g., KMnO₄, Chromic Acid) pose a high risk of over-oxidizing the benzylic methyl group to a carboxylic acid (forming a terephthalic acid derivative) or degrading the aromatic system.

We present two high-fidelity protocols designed to ensure exclusive oxidation of the aldehyde moiety while preserving the benzylic methyl group and the aromatic halogen:

-

Method A (Pinnick Oxidation): The laboratory "Gold Standard" for high purity and selectivity.

-

Method B (TEMPO-Mediated Oxidation): A scalable, catalytic "Green Chemistry" alternative.[1]

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains two oxidizable sites:

-

The Aldehyde (

): -

The Benzylic Methyl (

):

Standard oxidants often fail to distinguish between these bond energies effectively. To achieve >98% yield of the desired acid, we utilize reagents that operate via mechanisms specific to the carbonyl hydrate or oxoammonium species, rather than hydrogen atom abstraction.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical avoidance of side products.

Figure 1: Chemoselective oxidation pathway.[10] Note the divergence where harsh conditions lead to benzylic oxidation.

Method A: Pinnick Oxidation (NaClO₂ / NaH₂PO₄)[11]

Best For: Small-to-medium scale (mg to 50g), high-value intermediates, and substrates with sensitive functional groups.

Principles

The Pinnick (or Lindgren) oxidation utilizes sodium chlorite (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Substrate 1 | 1.0 | Starting Material |

| Sodium Chlorite ( | 1.5 - 2.0 | Primary Oxidant |

| Sodium Dihydrogen Phosphate ( | 1.5 | Buffer (Maintains pH 3-4) |

| 2-Methyl-2-butene | 3.0 - 5.0 | HOCl Scavenger |

| t-Butanol / Water (3:1) | Solvent | Homogenizes organic/aqueous phases |

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Substrate 1 (10 mmol) in 30 mL of tert-butanol.

-

Scavenger Addition: Add 2-methyl-2-butene (50 mmol, 5.0 equiv). Note: This reagent is volatile; handle in a fume hood.

-

Buffer Preparation: Dissolve

(15 mmol) in 10 mL of water. Add this solution to the reaction flask. The mixture may become biphasic.[13] -

Oxidant Addition: Dissolve

(80% technical grade, 20 mmol) in 10 mL of water. Add this solution dropwise over 15-20 minutes to the stirring reaction mixture at room temperature.-

Observation: The solution may turn pale yellow due to transient

formation.

-

-

Reaction Monitoring: Stir vigorously at room temperature. Monitor by TLC (SiO₂, 30% EtOAc/Hexane) or HPLC.

-

Endpoint: Disappearance of aldehyde (typically 1–3 hours).

-

-

Workup:

-

Volatiles (scavenger and t-BuOH) are removed under reduced pressure (rotary evaporator).

-

Dilute the residue with water (20 mL) and adjust pH to ~10 with 1N NaOH (to ensure the acid is in the aqueous salt form).

-

Wash with diethyl ether (

mL) to remove non-acidic impurities. -

Acidification: Acidify the aqueous layer carefully to pH 2 using 1N HCl. The product usually precipitates as a white solid or oil.

-

Extract with Ethyl Acetate (

mL). -

Dry combined organics over

, filter, and concentrate.

-

Troubleshooting

-

Issue: Chlorinated byproducts observed by MS.

-

Fix: Increase 2-methyl-2-butene loading to 10 equiv or switch scavenger to Resorcinol (1.5 equiv).

-

-

Issue: Incomplete conversion.

-

Fix: Ensure vigorous stirring (biphasic system). Add 0.5 equiv more

.

-

Method B: TEMPO-Mediated Oxidation (Zhao Modification)

Best For: Scale-up (>50g), avoidance of chlorinated solvents, and "Green" process requirements.

Principles

This protocol uses catalytic TEMPO (1-5 mol%) and catalytic Sodium Hypochlorite (bleach) to generate the active oxoammonium species. Stoichiometric Sodium Chlorite (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Substrate 1 | 1.0 | Starting Material |

| TEMPO | 0.02 (2 mol%) | Catalyst |

| Sodium Chlorite ( | 2.0 | Terminal Oxidant |

| Sodium Hypochlorite (NaOCl) | 0.02 (2 mol%) | Initial Catalyst Activator |

| Phosphate Buffer (pH 6.8) | Solvent | Maintains pH for stability |

| Acetonitrile (MeCN) | Solvent | Co-solvent |

Step-by-Step Protocol

-

Solution A: Dissolve Substrate 1 (50 mmol) in MeCN (100 mL). Add TEMPO (1 mmol).

-

Solution B: Dissolve

(100 mmol) in water (80 mL). -

Reaction Assembly: Heat the substrate solution (Solution A) to 35°C.

-

Controlled Addition: Simultaneously add Solution B and the catalytic NaOCl solution dropwise.

-

Critical Control: Maintain internal temperature < 40°C.

-

-

Monitoring: The reaction is typically rapid (1-2 hours). The color changes from orange (TEMPO) to pale yellow.

-

Quenching: Once complete, cool to 0°C. Add aqueous

solution slowly to quench excess oxidant (check with starch-iodide paper; paper should remain white). -

Isolation:

-

Evaporate MeCN.

-

Basify aqueous residue to pH 10 (NaOH). Wash with MTBE.

-

Acidify aqueous layer to pH 2 (HCl).

-

Filter the precipitated solid (Product 2 ) or extract with EtOAc.

-

Analytical Validation

The product must be validated against the following specifications to ensure the methyl group and fluorine atom remain intact.

NMR Characterization (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.3 ppm (s, 1H, -COOH ). Appearance confirms oxidation.

- 9.6 ppm (Aldehyde -CH O) must be absent .

- 7.1 - 7.4 ppm (m, 3H, Aromatic). Pattern must match starting material.

- 3.6 ppm (s, 2H, Ar-CH ₂-COOH).

- 2.3 ppm (s, 3H, Ar-CH ₃). Integration must remain 3H. Loss or shift indicates side reaction.

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV @ 210 nm and 254 nm.

-

Retention Time Shift: The Acid (Product) will typically elute earlier than the Aldehyde (Substrate) in reverse phase due to increased polarity, unless pH is low enough to suppress ionization.

Workflow Visualization

Figure 2: Decision matrix and workflow for the oxidation process.

References

-

Pinnick Oxidation Mechanism & Scope

-

TEMPO/NaClO₂ (Zhao Modification)

-

Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, 64(7), 2564-2566. Link

-

-

Substrate Data (2-(2-Fluoro-4-methylphenyl)acetic acid)

-

General Review of Aldehyde Oxidation

-

Tojo, G., & Fernandez, M. (2006). Oxidation of Aldehydes to Carboxylic Acids. Springer Science & Business Media. Link

-

Sources

- 1. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]

- 2. scribd.com [scribd.com]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Production of Acetic Acid by Oxidation of Acetaldehyde - Chempedia - LookChem [lookchem.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 14. 2-Fluoro-4-methylphenylacetic acid | C9H9FO2 | CID 2778479 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Selective Reduction of 2-(2-Fluoro-4-methylphenyl)acetaldehyde to 2-(2-Fluoro-4-methylphenyl)ethanol

Abstract

This document provides a comprehensive guide for the selective reduction of the aromatic aldehyde, 2-(2-Fluoro-4-methylphenyl)acetaldehyde, to its corresponding primary alcohol, 2-(2-Fluoro-4-methylphenyl)ethanol. This transformation is a fundamental process in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The protocol herein details a robust and efficient method utilizing sodium borohydride (NaBH₄), a mild and chemoselective reducing agent.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, justifications for procedural choices, and rigorous safety protocols to ensure reliable and safe execution.

Introduction: The Significance of Aldehyde Reduction

The reduction of aldehydes to primary alcohols is a cornerstone transformation in organic chemistry.[2][3] Primary alcohols are versatile synthetic intermediates, readily undergoing further reactions such as oxidation, esterification, and etherification. The target molecule, 2-(2-Fluoro-4-methylphenyl)ethanol, incorporates a fluorinated phenyl ring, a common motif in medicinal chemistry that can enhance metabolic stability and binding affinity of drug candidates.

The choice of reducing agent is critical to the success of this synthesis. While powerful reagents like lithium aluminum hydride (LiAlH₄) can readily reduce aldehydes, they often lack selectivity and are highly reactive, requiring stringent anhydrous conditions.[4] Sodium borohydride (NaBH₄), in contrast, is a milder reducing agent that demonstrates excellent chemoselectivity for aldehydes and ketones in the presence of less reactive functional groups such as esters and amides.[1][2][5] Its ease of handling and compatibility with protic solvents like methanol and ethanol make it an ideal choice for this application.[1]

This application note provides a detailed, validated protocol for the NaBH₄-mediated reduction of 2-(2-Fluoro-4-methylphenyl)acetaldehyde, emphasizing experimental reliability and safety.

Reaction Scheme

Caption: Overall reaction scheme for the reduction of the aldehyde to a primary alcohol.

Materials and Methods

Materials and Equipment

| Reagents | Grade | Supplier | Notes |

| 2-(2-Fluoro-4-methylphenyl)acetaldehyde | ≥95% | Commercial | |

| Sodium borohydride (NaBH₄) | ≥98% | Commercial | Handle with care, moisture-sensitive. |

| Methanol (MeOH) | Anhydrous | Commercial | |

| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | In-house prep | For quenching the reaction. |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial | For drying the organic phase. |

| Deionized water |

| Equipment | Description |

| Round-bottom flask (100 mL) | With magnetic stir bar |

| Magnetic stir plate | |

| Ice bath | For temperature control |

| Separatory funnel (250 mL) | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| UV lamp (254 nm) | For TLC visualization |

| Glassware | Standard laboratory glassware (beakers, etc.) |

| Personal Protective Equipment (PPE) | Safety glasses, lab coat, nitrile gloves.[6][7] |

Experimental Protocol

Rationale for Procedural Steps:

-

Inert Atmosphere: While not strictly necessary for NaBH₄ reductions as it is for LiAlH₄, an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent any potential side reactions with atmospheric moisture, especially on a larger scale.

-

Slow Addition of NaBH₄: The reaction of sodium borohydride with methanol is exothermic and generates hydrogen gas.[8] Slow, portion-wise addition at a reduced temperature helps to control the reaction rate and temperature, preventing a runaway reaction.

-

Reaction Monitoring by TLC: Thin-layer chromatography is a crucial technique to monitor the progress of the reaction, ensuring the starting material is fully consumed before proceeding with the work-up.

-

Quenching with Saturated NH₄Cl: The work-up with a mild acidic solution like saturated ammonium chloride is performed to neutralize any remaining hydride and to hydrolyze the borate ester intermediate to the desired alcohol.[5]

Caption: Step-by-step experimental workflow for the reduction.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Fluoro-4-methylphenyl)acetaldehyde (1.0 g, 1.0 equiv). Dissolve the aldehyde in anhydrous methanol (20 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (0.25 g, 1.1 equiv) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The addition is exothermic.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour. After 1 hour, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot is no longer visible by UV light.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (20 mL) to quench the excess sodium borohydride. Continue stirring for 15 minutes.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The final product, 2-(2-Fluoro-4-methylphenyl)ethanol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

Sodium Borohydride: Sodium borohydride is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water or acidic solutions.[8] It is also toxic if swallowed or in contact with skin and can cause severe skin and eye damage. Always handle NaBH₄ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][9]

-

Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. Handle it in a fume hood.

-

Quenching: The quenching step should be performed slowly and with cooling, as the reaction of excess NaBH₄ with the aqueous solution can be vigorous and produce hydrogen gas.

Expected Results and Characterization

The expected product is 2-(2-Fluoro-4-methylphenyl)ethanol, which should be a colorless oil or a low-melting solid at room temperature. The yield of the reaction is typically high, often exceeding 90% after purification.

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene group adjacent to the aromatic ring (Ar-CH₂), the methylene group bearing the hydroxyl group (CH₂-OH), a broad singlet for the hydroxyl proton (-OH), and a singlet for the methyl group on the aromatic ring.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the two methylene carbons, and the methyl carbon.

-

Mass Spectrometry (EI): The mass spectrum should exhibit the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete reaction | Insufficient reducing agent or reaction time. | Add more NaBH₄ (0.2-0.5 equiv) and continue stirring. Ensure the reaction is monitored by TLC until completion. |

| Low yield | Product loss during work-up or purification. | Ensure thorough extraction. Be careful during solvent removal on the rotary evaporator. Optimize column chromatography conditions. |

| Presence of side products | Impure starting material or reaction with solvent. | Use purified starting materials. While NaBH₄ is generally stable in methanol for the duration of the reaction, prolonged reaction times at elevated temperatures can lead to decomposition.[1] |

Conclusion

The protocol described provides a reliable and efficient method for the reduction of 2-(2-Fluoro-4-methylphenyl)acetaldehyde to 2-(2-Fluoro-4-methylphenyl)ethanol using sodium borohydride. The mild reaction conditions, high chemoselectivity, and ease of execution make this procedure well-suited for both small-scale research and larger-scale production in a drug development setting. Adherence to the detailed steps and safety precautions will ensure a successful and safe synthesis.

References

- OSU Chemistry. Sodium Borohydride SOP.docx.

- Sigma-Aldrich.

- Royal Society of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry.

- Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.

- Ley, S. V., & Stewart-Liddon, A. J. P. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry.

- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology.

- New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY.

- Loba Chemie.

- University of California.

- Oxford Academic. Selective Reduction of Aromatic Aldehyde in The Presence of Aromatic Ketone by NaBH4 and SnCl2 in THF. Chemistry Letters.

- ACS Publications.

- MDPI.

- Organic Chemistry. Sodium Borohydride - Common Organic Chemistry.

- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.

- University of Colorado Boulder. Sodium Borohydride Reduction of Benzoin.

- Wikipedia. Carbonyl reduction.

- Chem LibreTexts. NaBH4 Reduction of Ketone to Alcohol.

- Organic Chemistry Portal.

- Chemguide. reduction of aldehydes and ketones.

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. nj.gov [nj.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. chemistry.osu.edu [chemistry.osu.edu]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

optimizing reaction conditions for 2-(2-Fluoro-4-methylphenyl)acetaldehyde synthesis

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: F-Me-CHO-SYN-001

Welcome to the Technical Support Center

You have requested optimization protocols for the synthesis of 2-(2-Fluoro-4-methylphenyl)acetaldehyde . This is a sensitive intermediate often used in medicinal chemistry (e.g., for reductive aminations or heterocycle formation).

Due to the electronic effects of the ortho-fluorine atom (inductive withdrawal) and the para-methyl group (weak donation), this specific aldehyde is prone to polymerization and oxidation if not handled correctly.

Below you will find our recommended workflows, validated protocols, and a troubleshooting matrix.

Module 1: Strategic Route Selection (FAQ)

Q: Which synthetic route should I choose? A: Selection depends entirely on your starting material availability. We support two primary workflows:

| Feature | Route A: Homologation (Recommended) | Route B: Oxidation |

| Starting Material | 2-Fluoro-4-methylbenzaldehyde (Commercial, cheap) | 2-(2-Fluoro-4-methylphenyl)ethanol (Often requires synthesis) |

| Key Reagent | (Methoxymethyl)triphenylphosphonium chloride | TEMPO / NaOCl (Bleach) |

| Risk Profile | Moderate: Hydrolysis step requires care to avoid polymerization. | High: Risk of over-oxidation to carboxylic acid.[1] |

| Scalability | Excellent for gram-scale.[2] | Good, but requires precise pH control. |

| Recommendation | Primary Choice for Drug Discovery. | Use only if alcohol is already in hand. |

Module 2: The "Gold Standard" Protocol (Wittig Homologation)

This route converts the commercially available benzaldehyde to the aldehyde via an enol ether intermediate.

Workflow Visualization

Caption: Figure 1. One-carbon homologation workflow using (methoxymethyl)triphenylphosphonium chloride.

Step-by-Step Protocol

Step 1: Formation of the Ylide

-

Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.5 M concentration) under Argon/Nitrogen.

-

Cool to 0°C .

-

Add KOtBu (Potassium tert-butoxide, 1.3 equiv) portion-wise. The solution should turn deep red/orange (formation of the ylide).

-

Stir at 0°C for 30 minutes .

Step 2: Wittig Reaction

-

Dissolve 2-Fluoro-4-methylbenzaldehyde (1.0 equiv) in a minimum amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC. The aldehyde spot should disappear; a less polar "enol ether" spot will appear.

-

-

Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate (EtOAc).

-

Concentrate: Evaporate solvent. The residue contains the enol ether and triphenylphosphine oxide (TPPO).

Step 3: Hydrolysis (The Critical Step) Note: The 2-fluoro group makes the ring electron-deficient, potentially slowing hydrolysis compared to standard phenylacetaldehydes.

-

Dissolve the crude enol ether in THF:2N HCl (4:1 ratio) .

-

Heat to 50°C for 1–2 hours.

-

Warning: Do not reflux vigorously; this promotes polymerization.

-

-

Workup: Cool to RT. Neutralize carefully with saturated NaHCO₃ (do not overshoot pH > 8, or aldol condensation may occur).

-

Extract with DCM, dry over MgSO₄, and concentrate.

Module 3: The Alternative Protocol (TEMPO Oxidation)

Use this if you are starting from 2-(2-Fluoro-4-methylphenyl)ethanol . We recommend the Anelli Oxidation (TEMPO/Bleach) over Dess-Martin or Swern for safety and cost reasons on scale.

Protocol

-

Dissolve the alcohol (1.0 equiv) in DCM (0.2 M) and water (0.05 vol equiv).

-

Add KBr (0.1 equiv) and TEMPO (0.01 equiv / 1 mol%).

-

Cool mixture to 0°C .

-

Buffer System: Add saturated aqueous NaHCO₃ to maintain pH 8.5–9.5. Critical: Acidic pH deactivates TEMPO; High pH promotes carboxylic acid formation.

-

Add NaOCl (Bleach) (1.1 equiv) dropwise over 30 mins. Keep T < 5°C.

-

Stir vigorously. Reaction is usually complete in < 1 hour.

-

Quench: Add aqueous Na₂S₂O₃ (thiosulfate) to destroy excess bleach.

-

Extract with DCM.[1]

Module 4: Troubleshooting & Stability Matrix

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Wittig) | Incomplete hydrolysis of enol ether. | The ortho-F withdraws electrons, stabilizing the enol ether. Increase hydrolysis temp to 60°C or use Formic Acid instead of HCl. |

| Product Solidifies/Gums | Polymerization of aldehyde. | Immediate Action: Store as a bisulfite adduct (solid) or in solution at -20°C. Do not store neat at RT. |

| Over-oxidation (TEMPO) | pH drifted too high (>10) or excess bleach. | Use a pH meter during bleach addition. Ensure NaHCO₃ buffer is sufficient. |

| TPPO Contamination | Triphenylphosphine oxide removal failed. | Triturate the crude residue with cold Hexane/Ether (TPPO precipitates). Filter before column chromatography. |

Purification Hack: The Bisulfite Adduct

If distillation leads to decomposition, purify via the bisulfite adduct:

-

Shake crude aldehyde with saturated NaHSO₃ solution.

-

Filter the white solid (bisulfite adduct). Wash with ether (removes impurities).

-

Regenerate: Treat solid with saturated NaHCO₃ or dilute NaOH and extract into organic solvent immediately.

Stability Data

-

Storage: -20°C under Nitrogen.

-

Shelf Life: Neat oil degrades within 1 week at RT. Bisulfite adduct is stable for months.

-

Reactivity: The ortho-fluorine increases electrophilicity; this aldehyde reacts faster with amines than non-fluorinated analogues.

References

-

Anelli Oxidation Protocol: Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Fast and Selective Oxidation of Primary Alcohols to Aldehydes...J. Org.[1] Chem.1987 , 52, 2559.

-

Wittig Homologation (Methoxymethyl): Levine, S. G. The Reaction of (Methoxymethyl)triphenylphosphonium Chloride with Carbonyl Compounds.J. Am. Chem. Soc.1958 , 80, 6150.

-

General Stability of Phenylacetaldehydes: Organic Syntheses, Coll. Vol. 2, p. 323 (1943).

-

TEMPO/Bleach Optimization: Org. Process Res. Dev.2010 , 14, 245. (Review of TEMPO oxidations in pharma).

For further assistance, please reply with your specific TLC data or NMR spectra.

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with 2-(2-Fluoro-4-methylphenyl)acetaldehyde

Welcome to the technical support center for 2-(2-Fluoro-4-methylphenyl)acetaldehyde. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields with this versatile but sensitive intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed, effective decisions in your experimental work.

2-(2-Fluoro-4-methylphenyl)acetaldehyde is a valuable building block, but like many phenylacetaldehyde derivatives, it possesses inherent reactivity that can present challenges. Its α-protons are acidic, making it susceptible to enolization and subsequent side reactions, while the aldehyde functionality is prone to oxidation and polymerization. This guide provides a structured approach to mitigate these issues systematically.

Part 1: FAQs - Proactive Troubleshooting & Reagent Qualification

This section addresses common questions and preliminary checks that can prevent yield loss before your reaction even begins.

Q1: How can I assess the purity of my starting 2-(2-Fluoro-4-methylphenyl)acetaldehyde before use?

A: Verifying the purity of your starting aldehyde is the most critical first step. Aldehydes are notoriously prone to air oxidation.[1] The primary impurity is often the corresponding carboxylic acid, 2-(2-Fluoro-4-methylphenyl)acetic acid.

-

Recommended Action:

-

¹H NMR Spectroscopy: Check for a broad singlet peak around 10-12 ppm, indicative of the carboxylic acid proton. The aldehyde proton should appear as a triplet around 9.7 ppm. Quantify the acid impurity by integrating both peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to check for both the carboxylic acid and potential oligomers or polymers formed during storage.[2]

-

Titration: A simple acid-base titration can quantify the carboxylic acid content.

-

Q2: My aldehyde has been stored for some time and appears slightly viscous or yellow. Is it still usable?

A: Visual changes often indicate degradation. Increased viscosity suggests the formation of aldol condensation products or polymers, while a yellow color can indicate other impurities.[3] While the material might be salvageable, using it as-is will almost certainly lead to low yields.

-

Recommended Action:

-

If purity analysis (see Q1) shows significant degradation, purification is necessary. For many aldehydes, purification via a sodium bisulfite adduct is a highly effective classical method that separates the aldehyde from non-carbonyl impurities like alcohols and carboxylic acids.[4][5] A detailed protocol is provided in Part 3.

-

Alternatively, vacuum distillation can be effective, but care must be taken as aldehydes can polymerize upon heating.[6]

-

Q3: Beyond the aldehyde itself, what are the most critical parameters for my reagents and reaction setup?

A: For reactions sensitive to water and air, such as those involving Grignard reagents or other organometallics, the quality of your other components is paramount.[7][8]

-

Solvents: Use only anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).

-

Atmosphere: Assemble your glassware hot from the oven and cool it under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagents: Grignard reagents are highly sensitive to moisture and air.[8] It is often best to titrate them before use to determine the exact concentration of the active species. For reducing agents like lithium aluminum hydride (LAH), ensure the powder is free-flowing and not clumpy, which can indicate decomposition.[9]

Part 2: In-Depth Troubleshooting Guide

This section is organized by common experimental observations to help you diagnose in-progress issues.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low yields.

Caption: General troubleshooting workflow for low-yield reactions.

Problem 1: Incomplete Conversion of Starting Material

-

Observation: TLC or GC-MS analysis shows a significant amount of unreacted 2-(2-fluoro-4-methylphenyl)acetaldehyde, even after extended reaction times.

Q: What are the most probable causes for a stalled or incomplete reaction?

A: This issue typically points to problems with stoichiometry, reagent activity, or reaction conditions.

-

Incorrect Stoichiometry: The most common cause is an impurity in your starting aldehyde (e.g., the carboxylic acid) that consumes your reagent. If your aldehyde is 15% acid by weight, you are effectively under-loading your primary reagent by 15%.

-

Inactive Reagents: Organometallic reagents (like Grignards) and hydrides (like LAH) degrade with exposure to air and moisture.[7][9] A Grignard solution that has turned cloudy or an LAH powder that is no longer a fine, white powder may have lost significant activity.

-

Insufficient Temperature: Some reactions require a certain activation energy. If the reaction is being run at too low a temperature, it may be kinetically too slow. Conversely, for Grignard reactions, initiation can sometimes be sluggish.[7]

-

Poor Solubility: If one of your reagents is not fully dissolved, the reaction becomes heterogeneous and the rate will be severely limited.

-

Troubleshooting Steps:

-

Verify Purity: Re-analyze your starting aldehyde. If it's impure, purify it.

-

Titrate Reagents: Always titrate organometallic or hydride reagents before use to determine their molarity accurately.

-

Optimize Temperature: Cautiously increase the reaction temperature in small increments, monitoring by TLC for any changes in product formation or byproduct profile. For Grignard reactions, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[7]

-

Check Solubility: Ensure all components are soluble in your chosen solvent at the reaction temperature. If not, consider a different solvent system.

-

Problem 2: Formation of Multiple Byproducts

-

Observation: The crude reaction mixture shows a complex profile on TLC or GC-MS, with several spots or peaks in addition to the desired product.

Q: What are the common side reactions of 2-(2-fluoro-4-methylphenyl)acetaldehyde?

A: Phenylacetaldehydes are prone to several side reactions, especially under basic or acidic conditions.

-

Aldol Condensation: Under basic or acidic conditions, the aldehyde can enolize and react with another molecule of itself to form a β-hydroxy aldehyde, which can then dehydrate. This is a very common pathway for aldehydes with α-protons.[3][10]

-

Oxidation: The aldehyde is easily oxidized to the corresponding carboxylic acid, especially if air is not rigorously excluded from the reaction.[1]

-

Polymerization: Aldehydes can form cyclic trimers (paraldehydes) or linear polymers, particularly in the presence of acid catalysts.[3]

-

Over-addition (e.g., in Grignard Reactions): In reactions where an intermediate ketone is formed (e.g., addition to an ester to make a ketone), a second equivalent of the nucleophile can add to the ketone intermediate, leading to an undesired tertiary alcohol.[11] While you are starting with an aldehyde, this is a key consideration in related syntheses.

Common Side Reaction Pathways

Caption: Common side reactions leading to byproduct formation.

-

Troubleshooting Steps:

-

Control Temperature: Many side reactions are accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., -78 °C or 0 °C) can significantly improve selectivity.

-

Control Reagent Addition: Add the key reagent (e.g., Grignard, base) slowly via syringe pump to maintain a low instantaneous concentration, which can suppress side reactions like self-condensation.

-

Use a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base (e.g., LDA, LiHMDS) to promote desired deprotonation without competing nucleophilic attack.

-

Strictly Anhydrous/Anoxic Conditions: Use a robust inert gas setup and anhydrous solvents to prevent oxidation.

-

Problem 3: Product Degradation During Work-up or Purification

-

Observation: The product appears to form in good yield in the crude reaction mixture (by TLC/GC-MS), but the isolated yield is low after aqueous work-up and/or chromatography.

Q: Why might my product be lost during the isolation phase?

A: Aldehydes can be sensitive to the pH of the aqueous work-up and can be unstable on silica gel.

-

pH Sensitivity: Strongly acidic or basic conditions during work-up can catalyze aldol or polymerization reactions.

-

Silica Gel Catalyzed Decomposition: Standard silica gel is slightly acidic and can cause sensitive aldehydes to decompose or polymerize during column chromatography.

-

Volatility: While this specific aldehyde is not extremely volatile, lower molecular weight aldehydes can be lost during solvent removal under high vacuum.

-

Troubleshooting Steps:

-

Use a Buffered Work-up: Quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), instead of strong acids. Follow with washes using saturated sodium bicarbonate and brine.

-

Deactivate Silica Gel: Before performing column chromatography, neutralize the silica gel by preparing a slurry in your eluent containing 1% triethylamine. This will passivate the acidic sites on the silica surface.

-

Alternative Purification: If the product is still unstable on silica, consider purification via the bisulfite adduct (see Protocol 1) or vacuum distillation if the product is thermally stable.[4][5]

-

Careful Solvent Removal: Use moderate vacuum and minimal heat when concentrating your product fractions.

-

Part 3: Key Experimental Protocols

Protocol 1: Purification of 2-(2-Fluoro-4-methylphenyl)acetaldehyde via Bisulfite Adduct Formation

This protocol is adapted from established methods for aldehyde purification.[4][5] It is highly effective for removing non-carbonyl impurities such as carboxylic acids and alcohols.

Materials:

-

Crude 2-(2-Fluoro-4-methylphenyl)acetaldehyde

-

Methanol or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared

-

Diethyl ether or Dichloromethane (DCM)

-

5% Aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude aldehyde (1.0 eq) in a minimal amount of methanol or THF in an Erlenmeyer flask.

-

Add a freshly prepared saturated aqueous solution of sodium bisulfite (approx. 1.5-2.0 eq) dropwise while stirring vigorously.

-

A white precipitate of the bisulfite adduct should form. Continue stirring at room temperature for 1-2 hours to ensure complete formation.

-

Filter the white solid adduct using a Buchner funnel and wash the solid thoroughly with diethyl ether to remove organic, non-aldehyde impurities.

-

Transfer the filtered solid to a clean flask. To regenerate the aldehyde, add a suitable organic solvent (e.g., diethyl ether or DCM) and then slowly add 5% aqueous NaHCO₃ or 1M NaOH with stirring until the solution becomes basic (pH > 8) and the solid dissolves.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the purified aldehyde.

-

Confirm purity using ¹H NMR and/or GC-MS.

Protocol 2: Recommended GC-MS Method for Reaction Monitoring

Monitoring the reaction is crucial for determining the optimal reaction time and identifying byproducts.

| Parameter | Setting | Rationale |

| Column | HP-5ms (or equivalent) | A standard, non-polar column suitable for a wide range of organic molecules. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal decomposition. |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min | Provides good separation between the starting material, product, and potential higher-boiling byproducts like aldol adducts. |

| Carrier Gas | Helium | Standard inert carrier gas. |

| Detector | Mass Spectrometer (MS) | Provides both retention time data and mass fragmentation patterns for confident peak identification. |

| Sample Prep | Quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of diethyl ether containing an internal standard (e.g., dodecane). Pass through a small plug of silica to remove non-volatile salts. |

Part 4: References

-

ResearchGate. Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. Available from: [Link]

-

Oktoberfest. Acetaldehyde in Beer: Understanding Its Role and How to Minimize It. Available from: [Link]

-

Quora. How to improve the percent yield in Grignard reaction. Available from: [Link]

-

Wikipedia. Acetaldehyde. Available from: [Link]

-

University of Rochester. Workup: Aldehydes. Available from: [Link]

-

DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available from: [Link]

-

Nature. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Available from: [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. Available from: [Link]

-

Chemguide. Oxidising alcohols to make aldehydes and ketones. Available from: [Link]

-

Chemcess. Acetaldehyde: Properties, Reactions And Uses. Available from: [Link]

-

Master Organic Chemistry. 14 Reactions Of Aldehydes And Ketones With The Same Mechanism. Available from: [Link]

-

Reddit. Purifying aldehydes? Available from: [Link]

-

PrepChem.com. Preparation of acetaldehyde (ethanal). Available from: [Link]

-

MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

-

Reddit. Low yield LAH reactions. Available from: [Link]

-

R-Biopharm. Acetaldehyde - Food & Feed Analysis. Available from: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemcess.com [chemcess.com]

- 4. Workup [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. prepchem.com [prepchem.com]

- 7. quora.com [quora.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. reddit.com [reddit.com]

- 10. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 11. dspace.mit.edu [dspace.mit.edu]

challenges in the scale-up synthesis of 2-(2-Fluoro-4-methylphenyl)acetaldehyde

Technical Support Center: Scale-Up Synthesis of 2-(2-Fluoro-4-methylphenyl)acetaldehyde

Ticket ID: #FMPA-SC-2026 Subject: Optimization, Troubleshooting, and Stability Management for Scale-Up Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Instability Triad"

Welcome to the technical guide for 2-(2-Fluoro-4-methylphenyl)acetaldehyde . If you are scaling this from gram to kilogram quantities, you have likely encountered variable yields or degrading purity.

This molecule presents a specific challenge I call the "Instability Triad" :

-

Facile Oxidation: It rapidly oxidizes to 2-(2-fluoro-4-methylphenyl)acetic acid upon exposure to air.

-

Rapid Polymerization: The ortho-fluorine atom is electron-withdrawing, increasing the acidity of the

-methylene protons. This accelerates self-aldol condensation (trimerization) compared to non-fluorinated analogs. -

Thermal Sensitivity: Distillation at scale often leads to decomposition due to prolonged heat exposure.

This guide prioritizes the TEMPO-mediated oxidation (Anelli protocol) as the most scalable route, coupled with a Bisulfite Adduct isolation strategy to bypass distillation.

Module 1: Recommended Synthetic Workflow (Scale-Up)

We recommend avoiding cryogenic Swern oxidations for scales >100g due to heat transfer limitations. The TEMPO/NaOCl (Bleach) protocol is superior for safety and cost, provided pH is strictly controlled.

Protocol: TEMPO Oxidation with Bisulfite Isolation

Reaction Scale: 1.0 kg Input (Alcohol precursor) Precursor: 2-(2-Fluoro-4-methylphenyl)ethanol

| Parameter | Specification | Rationale |

| Solvent System | DCM/Water (1:1) or Toluene/Water | Biphasic system manages exotherm and solubilizes the oxidant. |

| Catalyst | TEMPO (0.01 eq) + KBr (0.1 eq) | Radical mediator; KBr acts as the co-catalyst to regenerate TEMPO. |

| Oxidant | NaOCl (1.1 - 1.2 eq), 10-12% wt | Cheap, scalable. Must be added slowly. |

| pH Buffer | NaHCO₃ (Sat. Aq.) | CRITICAL: Maintains pH 8.5–9.5. <8.5 risks runaway oxidation to acid; >10 risks aldol polymerization. |

| Temperature | -5°C to 0°C | Suppresses over-oxidation and side reactions. |

Step-by-Step Execution:

-

Charge reactor with Alcohol (1.0 kg), DCM (5 L), and solution of KBr (78 g) in water (500 mL). Cool to -5°C.

-

Add TEMPO (10 g) dissolved in minimal DCM.

-

Titrate NaOCl solution over 2–4 hours. Crucial: Monitor internal temp; do not exceed 2°C.

-

IPC (In-Process Control): Check HPLC every 30 mins after addition. Target <2% starting material.

-

Quench: Add Na₂S₂O₃ (aq) immediately upon completion to destroy excess hypochlorite.

-

The "Pro" Isolation (Bisulfite Adduct):

-

Do not strip solvent to dryness (risk of polymerization).

-

Extract organic layer with saturated NaHSO₃ (aq) (1.5 eq).

-

The aldehyde forms a solid/slurry bisulfite adduct in the aqueous phase.

-

Storage: This solid is stable for months.

-